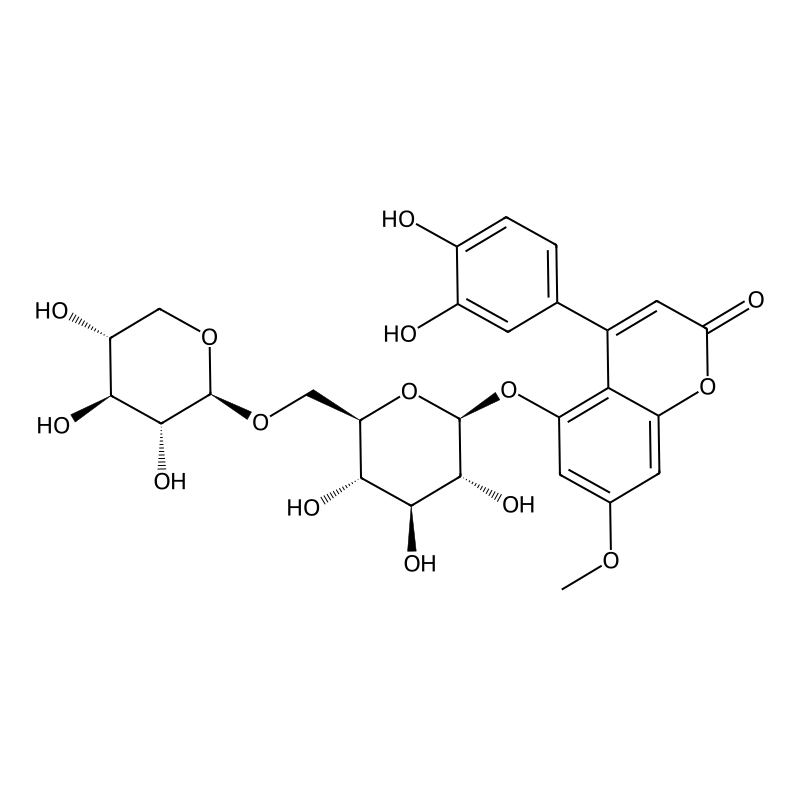4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin is a natural product found in Coutarea hexandra, Hintonia standleyana, and other organisms with data available.
4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin is a complex organic compound belonging to the coumarin family. It features a coumarin backbone substituted with a dihydroxyphenyl group and glycosidic linkages involving xylopyranosyl and glucopyranosyl moieties. The molecular formula is C27H30O15, indicating a significant degree of substitution that contributes to its unique properties and potential biological activities .
- Antioxidant activity: The phenolic groups may contribute to free radical scavenging activity.
- Enzyme inhibition: The molecule might interact with and inhibit specific enzymes due to its structure, but further investigation is needed.
Limitations and Future Research
Research on dehydroexcretusatic acid is limited. More studies are needed to:
- Isolate and purify the compound from natural sources.
- Determine its complete physical and chemical properties.
- Elucidate its mechanism of action through in vitro and in vivo studies.
- Assess its potential biological activities and therapeutic applications.
Natural Product Chemistry and Distribution:
Chrysosplenol C 6,4'-diglucoside is a naturally occurring C-glycosylated coumarin found in various plants, including Inula helenium (elecampane) and Leucas aspera (white sagewort) []. Studies have investigated its isolation and structural characterization using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].
Biological Activities:
Research has explored the potential biological activities of chrysosplenol C 6,4'-diglucoside, demonstrating its:
- Antioxidant properties: Studies suggest the compound exhibits free radical scavenging activity, potentially contributing to its potential health benefits [].
- Enzyme inhibitory activity: Chrysosplenol C 6,4'-diglucoside has been shown to inhibit the activity of certain enzymes, such as alpha-amylase and alpha-glucosidase, involved in carbohydrate digestion []. This suggests its potential role in managing blood sugar levels.
- Antimicrobial activity: Some studies have reported the compound's antibacterial and antifungal properties, although further research is needed to confirm its efficacy and potential applications [].
- Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, releasing the sugar moieties.
- Oxidation: The hydroxyl groups on the phenolic ring may undergo oxidation, potentially leading to the formation of quinones.
- Substitution Reactions: The methoxy group can be replaced under specific conditions, allowing for further functionalization of the molecule.
These reactions are crucial for exploring the compound's reactivity and potential modifications for enhanced biological activity.
Research indicates that 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin exhibits various biological activities:
- Antioxidant Properties: The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, contributing to its antioxidant capacity.
- Anti-inflammatory Effects: Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Antimicrobial Activity: Preliminary investigations indicate potential efficacy against certain bacterial strains, suggesting its use in developing antimicrobial agents .
The synthesis of this compound typically involves:
- Coumarin Formation: Starting from phenolic precursors, the coumarin core can be synthesized through cyclization reactions.
- Glycosylation: Subsequent introduction of xylopyranosyl and glucopyranosyl units can be achieved using glycosylation techniques, often employing activating agents like trifluoromethanesulfonic anhydride.
- Functional Group Modifications: Final steps may involve protecting or deprotecting functional groups to yield the desired compound in high purity.
These methods highlight the complexity of synthesizing such glycosylated coumarins.
The unique properties of 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin suggest several applications:
- Pharmaceutical Development: Its antioxidant and anti-inflammatory properties make it a candidate for drug formulation targeting oxidative stress-related diseases.
- Nutraceuticals: Given its natural origin, it may serve as a dietary supplement with health benefits.
- Cosmetic Industry: Its antioxidant effects could be beneficial in skincare formulations aimed at combating aging.
Several compounds share structural similarities with 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Anticoagulant | Simpler structure without sugar moieties |
| 7-Methoxycoumarin | Methoxy group at position 7 | Antimicrobial | Lacks glycosidic linkages |
| 5-Hydroxy-7-methoxycoumarin | Hydroxyl at position 5 | Antioxidant | Similar but fewer substituents |
This comparison illustrates that while these compounds share a common coumarin framework, the presence of multiple substituents in 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin contributes to its distinct biological profile and potential applications.








